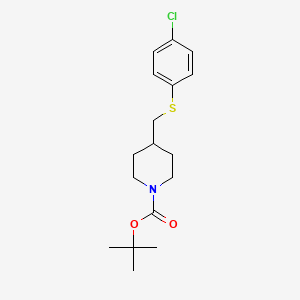

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-chlorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNYEQOSEYEPPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzyl mercaptan with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of a thioether linkage between the 4-chlorobenzyl mercaptan and the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the tert-butyl ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest for drug development:

- Antimicrobial Activity : Research indicates that piperidine derivatives, including this compound, possess significant antibacterial properties. Studies have shown efficacy against various bacterial strains, pointing to potential applications in treating infections caused by resistant bacteria .

- Anticancer Properties : Some derivatives of piperidine have demonstrated anticancer activity by inhibiting specific cancer cell lines. The presence of the chlorophenyl group may contribute to enhanced cytotoxicity against tumor cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease, which are implicated in various diseases including Alzheimer's disease and urinary tract infections .

Case Study 1: Antibacterial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for antibacterial activity. The results indicated that tert-butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, researchers synthesized various piperidine derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that the chlorophenyl-substituted piperidine derivative showed significant inhibition of cell proliferation, indicating its potential as a lead compound for further development in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics; however, further investigations are necessary to assess its metabolism and excretion profiles.

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also poses risks such as skin irritation and acute toxicity if ingested . Safety data sheets emphasize the need for careful handling due to these hazards.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the 4-chlorophenylthio group are key structural features that enable the compound to bind to and modulate the activity of certain enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

*Physical states inferred from structural analogues.

Spectroscopic and Analytical Data

- tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10) :

- (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (Compound 9): Melting Point: 120–122°C . ¹H NMR: δ 7.40–7.30 (m, aromatic), 3.50–3.20 (m, thiopyran protons) .

The target compound’s absence of reported melting points or NMR shifts suggests a need for further characterization. Its thioether group likely results in distinct ¹H NMR signals for the CH₂-S moiety (~δ 2.5–3.5) and aromatic protons (~δ 7.3–7.5).

Biological Activity

tert-Butyl 4-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a piperidine ring substituted with a tert-butyl ester and a 4-chlorophenyl thioether, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of piperidine have shown IC50 values against various cancer cell lines, indicating their potential as anticancer agents. A study reported that certain piperidine derivatives displayed IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against human cancer cell lines, suggesting effective cytotoxicity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa (Cervical) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

| tert-Butyl Derivative | Various | >1000 |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Research indicates moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group is believed to enhance the compound's interaction with bacterial membranes, contributing to its efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound might possess anti-inflammatory properties. Research on similar thiazole and piperidine derivatives has shown inhibition of COX enzymes, which play a crucial role in inflammatory processes. For example, compounds with similar structures demonstrated IC50 values around 0.04 μmol against COX-2, indicating strong anti-inflammatory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group significantly enhances cytotoxicity against cancer cells.

- Piperidine Ring : Modifications on the piperidine ring can lead to variations in biological activity; for instance, introducing electron-donating groups increases potency.

- Thioether Linkage : The thioether linkage appears to play a role in enhancing both antibacterial and anticancer activities.

Case Studies

- In Vitro Cytotoxicity : A study investigated the cytotoxic effects of various piperidine derivatives on multiple human cell lines. Results indicated that modifications on the piperidine ring could lead to increased selectivity and potency against cancer cells .

- Antibacterial Screening : Another study focused on the antibacterial efficacy of synthesized derivatives containing similar moieties. The results highlighted significant activity against Gram-positive and Gram-negative bacteria, supporting further exploration of these compounds in therapeutic applications .

Q & A

Q. How to reconcile conflicting reports on the compound’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.